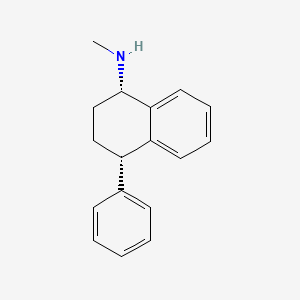

cis-Tametraline

Description

Historical Context of Discovery and Early Research Trajectories

The story of cis-tametraline is intrinsically linked to the broader research efforts at Pfizer in the 1970s to develop novel psychoactive compounds. wikipedia.org This research ultimately led to the synthesis of the tametraline (B1329939) family of molecules, which became a cornerstone in the evolution of antidepressant drug discovery. smolecule.com

The tametraline series of compounds was first invented by Pfizer chemist Reinhard Sarges. wikipedia.org The initial focus was on the trans-isomer, later known simply as tametraline (CP-24,441), which was identified as a potent norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.orgwikipedia.org This compound emerged from a program aimed at creating novel central nervous system agents. nih.gov Tametraline itself was considered a promising lead compound for the development of a new antidepressant. healyprozac.com The cis-isomers, in this early phase, were generally considered the less active counterparts in the series concerning norepinephrine (B1679862) and dopamine (B1211576) uptake inhibition.

Monoamine transporters (MATs)—comprising the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin (B10506) transporter (SERT)—are crucial for regulating neurotransmission and are primary targets for a wide range of neuropsychiatric drugs. nih.govnih.gov The research on the tametraline series played a pivotal role in the evolution of ligands targeting these transporters. smolecule.com Although development of the lead compound, trans-tametraline, was halted due to undesirable stimulant effects in animal models, the structural scaffold remained of great interest. wikipedia.orgchemeurope.com

In 1977, pharmacologist Kenneth Koe and chemist Willard Welch, also at Pfizer, revisited the tametraline series. wikipedia.org They synthesized and tested previously unexplored derivatives, including those from the generally inactive cis-analog series. wikipedia.org To their surprise, a representative of these cis-analogs demonstrated potent and selective activity as a serotonin reuptake inhibitor (SRI), a mechanism distinct from the dual norepinephrine-dopamine inhibition of the trans-isomer. nih.gov This discovery was a significant turning point, shifting research focus toward developing selective serotonin reuptake inhibitors (SSRIs), a new and rationally designed class of psychotropic medications. wikipedia.org

The primary reason for the divergence in research focus stemmed directly from the distinct pharmacological profiles of the cis and trans isomers. nih.gov The lead trans-isomer, tametraline, exhibited potent NDRI activity, but its development was stopped because of stimulant side effects observed in animals, likely attributable to its dopamine reuptake inhibition. wikipedia.org

In contrast, the discovery that a cis-isomer could be a selective SRI offered a new therapeutic avenue. Further work by Welch involved preparing specific stereoisomers of a dichlorinated this compound derivative. wikipedia.orgwikipedia.org This structural modification, the addition of two chlorine atoms to the phenyl ring, dramatically enhanced selectivity for the serotonin transporter while reducing affinity for dopamine and norepinephrine transporters. wikipedia.org The most potent and selective of these, the (+)-cis-(1S,4S)-isomer, was eventually named sertraline (B1200038) and developed into the widely known antidepressant Zoloft®. wikipedia.orgwikipedia.org This success cemented the divergence, with the trans-isomers being remembered as NDRI leads and the cis-scaffold becoming the foundation for a blockbuster SSRI.

Role in the Evolution of Monoamine Transporter Ligand Discovery

Stereochemical Considerations in the Tametraline Scaffold

The tametraline molecule contains two chiral centers, meaning its three-dimensional structure is a critical determinant of its biological activity. evitachem.commdpi.com The spatial arrangement of the amine and phenyl groups relative to the tetralin ring system dictates how the molecule interacts with its biological targets. nih.gov

The relative configuration of the substituents at the 1 and 4 positions of the tetralin core—termed cis (on the same side) and trans (on opposite sides)—has a profound impact on the pharmacological profile. Research has clearly shown that these two series of isomers are pharmacologically distinct. nih.gov

The trans-isomers, particularly tametraline, are potent inhibitors of both norepinephrine (NE) and dopamine (DA) reuptake. nih.gov Conversely, the cis-isomers are surprisingly potent and selective inhibitors of serotonin (5-HT) uptake, while being significantly less active at the NE and DA transporters. nih.gov It was reported that the trans-isomer of tametraline showed a 10-fold greater potency for norepinephrine-dopamine reuptake inhibition than the cis-isomer. This stark difference in activity and selectivity between the geometric isomers was a key finding that guided subsequent drug development. nih.gov

| Isomer Series | Primary Pharmacological Activity | Relative Potency |

|---|---|---|

| trans-Tametraline Series | Norepinephrine-Dopamine Reuptake Inhibition (NDRI) | Potent inhibitor of NE and DA uptake. nih.gov |

| This compound Series | Serotonin Reuptake Inhibition (SRI) | Potent and selective inhibitor of 5-HT uptake; weak inhibitor of NE/DA uptake. nih.gov |

Beyond the fundamental cis/trans isomerism, the absolute configuration (the specific R/S designation at each chiral center) is also crucial for activity. The biological activity within both the cis and trans series is highly stereospecific. nih.gov

For the trans series, the potent norepinephrine and dopamine reuptake inhibition is restricted to the (1R,4S)-enantiomer, which is the configuration of tametraline itself. nih.govwikipedia.org

For the cis series, the potent and selective serotonin reuptake inhibition is found in the (1S,4S)-enantiomer. nih.gov It was this specific stereoisomer of a 3,4-dichloro-substituted this compound that became the drug sertraline. wikipedia.orgwikipedia.org The other stereoisomers are significantly less active. wikipedia.org This high degree of stereochemical sensitivity underscores how precise molecular geometry is required for optimal interaction with the binding sites on the respective monoamine transporters. wikipedia.org

| Isomer | Absolute Configuration | Primary Biological Profile |

|---|---|---|

| trans-Tametraline | (1R,4S) | Potent Norepinephrine-Dopamine Reuptake Inhibitor. nih.govwikipedia.org |

| cis-(dichloro-derivative) | (1S,4S) | Potent and Selective Serotonin Reuptake Inhibitor (Basis for Sertraline). nih.govwikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C17H19N |

|---|---|

Molecular Weight |

237.34 g/mol |

IUPAC Name |

(1S,4S)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C17H19N/c1-18-17-12-11-14(13-7-3-2-4-8-13)15-9-5-6-10-16(15)17/h2-10,14,17-18H,11-12H2,1H3/t14-,17-/m0/s1 |

InChI Key |

NVXPZMLRGBVYQV-YOEHRIQHSA-N |

Isomeric SMILES |

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC=CC=C3 |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthesis and Chemical Development of Cis Tametraline and Its Derivatives

Synthetic Methodologies for the cis-Tametraline Core Structure

The creation of the 1-amino-4-phenyl-tetralin core of tametraline (B1329939), with the specific cis relative stereochemistry, has been approached through various synthetic routes, ranging from classical reduction methods to more contemporary stereoselective strategies.

A foundational method for synthesizing the tametraline core involves the reductive amination of a corresponding tetralone intermediate. This process typically begins with a 4-phenyl-1-tetralone derivative. The key step is the catalytic hydrogenation of an N-methylimine intermediate, formed by the condensation of the tetralone with methylamine. ethernet.edu.et

The reaction of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with monomethylamine, often catalyzed by agents like titanium tetrachloride (TiCl₄), forms the corresponding imine. google.comgoogleapis.com Subsequent reduction of this imine with a reducing agent such as sodium borohydride (B1222165) or through catalytic hydrogenation yields a mixture of cis and trans isomers. ethernet.edu.et The cis isomer, tametraline, can then be separated from the trans isomer by methods like fractional crystallization of their hydrochloride salts. ethernet.edu.et

Catalytic hydrogenation using palladium on a support is a common strategy. For instance, hydrogenating the N-methylimine of 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone over a 5% Palladium on calcium carbonate (Pd/CaCO₃) catalyst can produce the desired aminotetralin. google.comgoogle.com Conditions for such hydrogenations can be optimized to influence the diastereomeric ratio of the products. One documented procedure involves hydrogenation under a pressure of 0.5 kg at 20-35°C for several hours, which predominantly yields the cis-amine product over the trans isomer. googleapis.comgoogle.com

Table 1: Representative Conditions for Hydrogenation of Tetralone Derivatives This table is interactive. Click on headers to sort.

| Intermediate | Catalyst | Reducing Agent/Conditions | Major Product | Reference |

|---|---|---|---|---|

| 4-phenyl-1-tetralone N-methylimine | - | Sodium Borohydride (NaBH₄) | Mixture of cis/trans aminotetralins | ethernet.edu.et |

| 4-(3,4-Dichlorophenyl)-3,4-dihydro-N-methyl-1(2H)-naphthalenimine | 5% Pd/CaCO₃ | H₂ (0.5 kg pressure), 20-35°C | cis-(±)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-naphthalen amine | google.comgoogle.com |

To overcome the limitations of separating diastereomeric mixtures, significant effort has been directed toward stereoselective syntheses that preferentially form the cis-isomer. Organocatalysis has emerged as a powerful tool in this endeavor.

One prominent strategy employs a proline-catalyzed Mannich reaction. google.comgoogleapis.comgoogle.com For the synthesis of tametraline's parent structure, the reaction between N-Boc-benzaldimine and acetaldehyde (B116499) catalyzed by L-proline can generate a β-amino aldehyde intermediate with high enantioselectivity. google.com This intermediate undergoes further reactions, including a Wittig reaction with a benzyl (B1604629) phosphorus ylide to create an olefin. Subsequent N-methylation and deprotection, followed by an acid-catalyzed intramolecular Friedel-Crafts cyclization, completes the tetralin ring system, yielding a mixture of (+)-tametraline and its C4 epimer. google.com This route provides a highly enantioselective pathway to the core structure, achieving an enantiomeric excess (ee) of over 95%. google.com

Another approach involves the CAN (ceric ammonium (B1175870) nitrate)-induced cyclodimerization of styrenes, which offers a one-pot synthesis for 1-amino-4-aryl-tetralin derivatives. wikipedia-on-ipfs.org

Classical Hydrogenation Approaches Utilizing Tetralone Intermediates

Derivatization and Analog Synthesis from the Tametraline Scaffold

The tametraline structure has proven to be a versatile template for creating a wide range of analogs. By introducing various substituents, researchers have been able to finely tune the compound's pharmacological profile, leading to the discovery of highly successful drugs.

The transition from tametraline, a potent norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor, to sertraline (B1200038), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a landmark example of pharmacological modulation through structural modification. wikipedia.orgacs.org This was achieved by introducing two chlorine atoms at the 3 and 4-positions of the 4-phenyl ring of the tametraline scaffold. wikipedia.org This specific substitution pattern dramatically enhanced the compound's potency and selectivity for the serotonin transporter (SERT) while diminishing its affinity for norepinephrine (NE) and dopamine (DA) transporters. wikipedia.orgacs.org

The resulting compound, (+)-cis-(1S,4S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, known as sertraline, became a widely used antidepressant. wikipedia.org Research into the structure-activity relationship (SAR) of tametraline analogs has revealed that the position and nature of substituents on the phenyl ring are critical. For example, a bromine substituent at the para-position (p-Br) was also found to potentiate activity. wikipedia-on-ipfs.org Conversely, substituting the methyl group on the amine with larger alkyl groups, such as ethyl, tends to reduce activity and increase toxicity. neu.edu.tr

Table 2: Influence of Substituents on the Pharmacological Profile of Tametraline Analogs This table is interactive. Click on headers to sort.

| Parent Compound | Substitution | Resulting Compound Name | Key Change in Pharmacological Profile | Reference |

|---|---|---|---|---|

| Tametraline | 3,4-dichloro on phenyl ring | Sertraline | Enhanced potency and selectivity for serotonin reuptake inhibition | wikipedia.orgacs.org |

| Tametraline | p-Bromo on phenyl ring | p-Bromo-tametraline | Potentiated activity | wikipedia-on-ipfs.org |

Since biological activity is often confined to a single enantiomer, the separation of racemic mixtures is a critical step in the development of chiral drugs derived from the tametraline scaffold. crystalpharmatech.com Both classical and modern techniques are employed for this purpose.

A widely used classical method is resolution via the formation of diastereomeric salts. This involves reacting the racemic amine with a chiral acid, such as D-(-)-mandelic acid. google.com The resulting diastereomeric salts often have different solubilities, allowing for their separation by selective crystallization. crystalpharmatech.com After separation, the desired enantiomer can be recovered by treating the isolated diastereomeric salt with a base. This method has been successfully applied to resolve tametraline and its analogs, achieving high enantiomeric purity. google.com

More advanced chromatographic techniques are also utilized, particularly for larger-scale and more efficient separations. Simulated moving bed (SMB) chromatography is a powerful continuous separation technique used to resolve enantiomers from a racemic mixture with high purity. google.com Other chiral chromatography methods, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) using chiral stationary phases or chiral selectors, provide effective analytical and preparative-scale separations of enantiomers and diastereomers. mdpi.comnih.gov

Preclinical Pharmacological Characterization and Mechanisms of Action of Cis Tametraline

Ligand Interactions with Monoamine Transporters

Norepinephrine (B1679862) Transporter (NET) Binding and Inhibition Profile

Cis-tametraline's parent compound, tametraline (B1329939), was initially identified as a potent norepinephrine reuptake inhibitor. wikipedia.org The specific activity of the cis-isomer at the norepinephrine transporter (NET) is a crucial aspect of its pharmacological identity. While detailed binding constants for this compound at NET are not as extensively documented in publicly available literature as for its trans-isomer or its derivative, sertraline (B1200038), the general understanding is that the tametraline scaffold has a significant affinity for NET. The trans-isomer, in particular, demonstrates potent norepinephrine-dopamine reuptake inhibition. Drugs that inhibit NET can increase the synaptic availability of norepinephrine, a neurotransmitter implicated in mood, attention, and arousal. salilab.org

Serotonin (B10506) Transporter (SERT) Interactions and Selectivity Assessment

While the tametraline core structure has affinity for both NET and DAT, its interaction with the serotonin transporter (SERT) is comparatively weaker. This selectivity profile is a key differentiator between tametraline and its well-known derivative, sertraline. Sertraline was developed through structural modifications of tametraline, specifically the addition of two chlorine atoms to the phenyl ring, which dramatically increased its affinity and selectivity for SERT. wikipedia.org This shift transformed a potent norepinephrine-dopamine reuptake inhibitor into a selective serotonin reuptake inhibitor (SSRI). The selectivity of an antidepressant for SERT over NET and DAT is a critical factor in its therapeutic action and side-effect profile. nih.gov

Comparative Pharmacological Activity of cis- and trans-Isomers on Transporter Affinity and Potency

The stereochemistry of tametraline plays a pivotal role in its pharmacological activity. Research has shown a significant difference in potency between the cis- and trans-isomers. The trans-(1R,4S)-isomer of tametraline is reported to be approximately 10-fold more potent as a norepinephrine-dopamine reuptake inhibitor than the cis-isomer. This stereochemical sensitivity highlights the specific conformational requirements for optimal binding at the NET and DAT. In contrast, for the derivative sertraline, it is the (+)-cis-(1S,4S)-isomer that exhibits the most potent and selective serotonin reuptake inhibiting activity. wikipedia.org

| Compound/Isomer | Primary Transporter Affinity | Relative Potency |

| trans-Tametraline | NET and DAT | ~10x more potent than cis-isomer for NDRI activity |

| This compound | NET and DAT | Less potent than trans-isomer for NDRI activity |

| (+)-cis-(1S,4S)-Sertraline | SERT | Potent and selective 5-HT uptake inhibitor wikipedia.org |

Investigation of Other Molecular Targets and Receptor Binding Profiles

Beyond the primary monoamine transporters, understanding the interaction of a compound with other molecular targets is essential for a complete pharmacological characterization.

Assessment of Interactions with Other Neurotransmitter Receptors

While the primary mechanism of action of this compound (sertraline) is the potent and selective inhibition of the serotonin transporter (SERT), its comprehensive preclinical evaluation includes assessing its affinity for a wide array of other neurotransmitter receptors. This is crucial for understanding its full pharmacological profile and predicting potential secondary effects. In vitro receptor binding studies have demonstrated that sertraline possesses a low affinity for most other receptors, underscoring its selectivity. drugbank.comhres.ca

Specifically, sertraline shows negligible binding to adrenergic (α1, α2, β), cholinergic (muscarinic), GABAergic, dopaminergic (D1, D2), histaminergic (H1), and other serotonergic (5-HT1A, 5-HT1B, 5-HT2) receptors. drugbank.comhres.ca This receptor profile distinguishes it from older classes of antidepressants, such as tricyclic antidepressants (TCAs), which often interact with multiple receptor types, leading to a broader range of side effects. However, some studies indicate that sertraline does display a notable affinity for sigma-1 (σ1) receptors, although its affinity for SERT remains significantly higher. drugbank.com The clinical significance of this interaction is still under investigation.

| Receptor | Affinity (Ki, nM) | Organism/Tissue | Reference |

|---|---|---|---|

| Serotonin Transporter (SERT) | ~0.2 - 2.6 | Human/Rat | researchgate.netacs.org |

| Dopamine (B1211576) Transporter (DAT) | Weak inhibition (~260 nM) | Rat | drugbank.compharmgkb.org |

| Norepinephrine Transporter (NET) | Weak inhibition | - | drugbank.comhres.ca |

| Sigma-1 (σ1) | 32 - 57 | Rat | drugbank.com |

| Adrenergic (α1, α2, β) | No significant affinity | - | hres.ca |

| Cholinergic (Muscarinic) | > 1000 | Human | hres.capharmgkb.org |

| Dopaminergic (D1, D2) | No significant affinity | - | hres.canih.gov |

| Histaminergic (H1) | No significant affinity | - | hres.ca |

| Serotonergic (5-HT1A, 5-HT1B, 5-HT2) | No significant affinity | - | drugbank.comhres.ca |

| GABA / Benzodiazepine | No significant affinity | - | drugbank.comhres.ca |

Neurotransmission Modulation and Downstream Signaling Pathways

The most direct consequence of this compound's (sertraline's) action at the serotonin transporter is an increase in the extracellular concentration of serotonin (5-HT). This has been consistently demonstrated in preclinical models using in vivo microdialysis, a technique that allows for the measurement of neurotransmitter levels in specific brain regions of awake animals. nih.govfrontiersin.org

Studies in rats have shown that systemic administration of sertraline leads to a significant and sustained elevation of 5-HT levels in key brain areas implicated in mood regulation, such as the medial prefrontal cortex and the striatum. nih.govresearchgate.net Interestingly, unlike some other selective serotonin reuptake inhibitors (SSRIs), sertraline has also been found to increase extracellular dopamine concentrations in the nucleus accumbens and striatum. nih.govresearchgate.netniph.go.jp This effect is attributed to its weak, but functionally relevant, inhibition of the dopamine transporter (DAT) at clinical doses. niph.go.jp Some studies also report a modest increase in extracellular noradrenaline in the nucleus accumbens, which may be a downstream effect of its action on dopamine transporters. nih.govniph.go.jp These distinct neurochemical effects may contribute to the specific clinical profile of sertraline. nih.govniph.go.jp

| Brain Region | Serotonin (5-HT) | Dopamine (DA) | Noradrenaline (NA) | Reference |

|---|---|---|---|---|

| Medial Prefrontal Cortex | Increased | No change | No change | nih.govresearchgate.net |

| Nucleus Accumbens | Increased | Increased | Increased | nih.govresearchgate.net |

| Striatum | Increased | Increased | No change | nih.govresearchgate.net |

While the acute effect of this compound is to increase synaptic monoamine levels, its therapeutic efficacy, which develops over several weeks, is believed to involve long-term adaptive changes in the brain, collectively known as neuroplasticity. rug.nlpreprints.org Preclinical studies provide substantial evidence that chronic administration of sertraline promotes structural and functional changes in neural circuits. mdpi.comacs.org

One key finding is the ability of sertraline to reverse or prevent the detrimental effects of chronic stress on neuronal architecture. acs.org In animal models of depression, chronic stress leads to neuronal atrophy, characterized by a reduction in dendritic branches and a loss of dendritic spines in the hippocampus and prefrontal cortex. mdpi.comacs.org Chronic treatment with sertraline has been shown to prevent this stress-induced decrease in dendritic spine density in the CA1 region of the hippocampus. acs.org This structural remodeling is thought to be a crucial substrate for the restoration of normal mood and cognitive function. nih.gov These neuroplastic effects are directly linked to the enhancement of monoaminergic systems, as serotonin itself can facilitate synaptic plasticity. rug.nl

The neuroplastic changes induced by this compound (sertraline) are underpinned by alterations at the molecular level, including the regulation of gene expression and neurotrophic factors. A central player in this process is the Brain-Derived Neurotrophic Factor (BDNF), a protein crucial for neuronal survival, growth, and plasticity. drugbank.commdpi.com

Preclinical studies have consistently shown that chronic, but not acute, administration of sertraline increases the expression of BDNF mRNA in the hippocampus and frontal cortex of rats. rug.nlmdpi.compsychiatriapolska.pl This upregulation of BDNF is a common pathway for many different classes of antidepressants and is thought to counteract the reduction in BDNF observed in response to chronic stress. mdpi.commdpi.com

The mechanism driving this change in gene expression involves the activation of intracellular signaling cascades. Enhanced serotonergic transmission activates pathways like the cAMP (cyclic adenosine (B11128) monophosphate) system. nih.gov Chronic sertraline treatment leads to the upregulation of the transcription factor cAMP Response Element Binding protein (CREB). nih.govplos.org Phosphorylated CREB then translocates to the nucleus, where it binds to DNA and promotes the transcription of target genes, including BDNF. amegroups.orgfrontiersin.org In addition to BDNF, chronic sertraline has been shown in preclinical models to regulate other genes, such as those for phosphodiesterases (PDE4A and PDE4B) in the frontal cortex, further implicating the cAMP signaling pathway in its long-term effects. nih.gov Sertraline has also been found to modulate the expression of genes related to the serotonin system itself, such as the serotonin transporter (Slc6a4), and stress-related factors like corticotropin-releasing factor (Crf). frontiersin.org

Preclinical Drug Metabolism and Pharmacokinetics Dmpk of Cis Tametraline and Its Analogues

In Vitro Metabolic Stability and Metabolite Identification in Preclinical Systems

In vitro models are fundamental in early drug development to assess metabolic stability and identify potential metabolites, providing insights into a compound's likely fate in the body. bioivt.comnuvisan.com

Hepatic microsomal stability assays are a standard in vitro tool used to determine a compound's susceptibility to metabolism by liver enzymes, particularly the cytochrome P450 (CYP) superfamily. evotec.comsrce.hr These assays incubate the compound with liver microsomes—subcellular fractions containing drug-metabolizing enzymes—from various preclinical species (e.g., rat, mouse, dog, monkey) and humans. nuvisan.comevotec.com The rate of disappearance of the parent compound is measured over time to calculate parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). srce.hrif-pan.krakow.pl

Table 1: Typical Parameters from Hepatic Microsomal Stability Assays

| Parameter | Description | Significance in Preclinical DMPK |

|---|---|---|

| In Vitro Half-life (t½) | The time required for 50% of the parent compound to be metabolized. srce.hr | A shorter half-life suggests faster metabolism and potentially lower bioavailability. |

| In Vitro Intrinsic Clearance (CLint) | The inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow. srce.hrif-pan.krakow.pl | Used to predict in vivo hepatic clearance and subsequent pharmacokinetic parameters. srce.hr |

Other metabolic transformations also occur, including reduction, hydroxylation, and glucuronide conjugation of both sertraline (B1200038) and desmethylsertraline (B1148675). wikipedia.orgpharmgkb.org Another identified pathway involves oxidative deamination to a ketone metabolite, which can then undergo glucuronidation. pharmgkb.org Sertraline itself can also be directly glucuronidated via a carbamic acid intermediate. pharmgkb.org

Proposed Metabolic Pathways for Sertraline (cis-Tametraline analogue):

N-demethylation: Sertraline → Desmethylsertraline wikipedia.orgdrugbank.com

Oxidative Deamination: Sertraline / Desmethylsertraline → α-hydroxy sertraline ketone pharmgkb.org

Hydroxylation: Sertraline / Desmethylsertraline → Hydroxylated metabolites wikipedia.org

Glucuronidation: Sertraline / Desmethylsertraline / Metabolites → Glucuronide conjugates wikipedia.orgpharmgkb.org

The metabolism of sertraline is mediated by several cytochrome P450 enzymes, which are a superfamily of heme-containing monooxygenases responsible for the majority of Phase I drug metabolism. psychdb.comwikipedia.orgnih.gov In vitro studies have identified multiple CYP enzymes involved in the N-demethylation of sertraline to desmethylsertraline, indicating that no single enzyme is responsible for more than 25-35% of this metabolic step. pharmgkb.org

The key CYP enzymes implicated in sertraline metabolism are:

CYP2B6: Plays a primary role in N-demethylation. wikipedia.org

CYP2C19: Also a key contributor to sertraline metabolism. wikipedia.orgpharmgkb.org Genetic variations in CYP2C19 can significantly impact sertraline's pharmacokinetics. nih.gov

CYP3A4 and CYP2D6: Contribute to the metabolism to a lesser extent. drugbank.com

CYP2E1, MAO-A, and MAO-B: Involved in the deamination of desmethylsertraline. pharmgkb.org

Sertraline is also known to be a moderate inhibitor of CYP2D6 and CYP2B6 in vitro, which can lead to potential drug-drug interactions. wikipedia.orgnih.gov

| MAO-A/B | Deamination of sertraline and desmethylsertraline | pharmgkb.org |

The gut microbiome is increasingly recognized as a significant factor influencing drug metabolism and host health. nih.govnih.gov The vast array of enzymes produced by gut bacteria can perform metabolic transformations that are not accomplished by host enzymes, thereby affecting a drug's bioavailability and efficacy. mdpi.com For instance, the gut microbiota can modulate the metabolism of amino acids like tryptophan, which is a precursor to serotonin (B10506). mdpi.comembopress.org

While the importance of the gut microbiome is established, specific preclinical in vitro studies detailing the metabolism of this compound or sertraline by gut microbiota are limited in publicly available research. General methodologies to study this involve incubating the drug with fecal material or specific bacterial cultures from preclinical species and humans under anaerobic conditions to identify microbially-generated metabolites. nih.govmdpi.com Given the extensive hepatic metabolism of sertraline, the contribution of the gut microbiome to its primary clearance is likely secondary, but it could play a role in the metabolism of excreted drug or its metabolites in the gastrointestinal tract.

Role of Cytochrome P450 Enzymes (CYPs) in Preclinical Metabolism

In Vivo Pharmacokinetics in Animal Models

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug, integrating the processes of absorption, distribution, metabolism, and excretion. scholarsresearchlibrary.comnih.gov

Absorption: Following oral administration in preclinical models, sertraline demonstrates slow absorption. wikipedia.org It is highly lipophilic, which facilitates passage across membranes, but peak plasma concentrations are reached several hours post-dose. wikipedia.orgnih.gov Studies have shown that its bioavailability is approximately 44%. wikipedia.org

Distribution: Sertraline exhibits a high degree of binding to plasma proteins, around 98-99%, primarily to albumin. wikipedia.orgdrugbank.comnih.gov This extensive binding limits the concentration of free, pharmacologically active drug. It is widely distributed throughout the body, with studies in rats and dogs showing distribution to various tissues. drugbank.comnih.gov

Blood-Brain Barrier (BBB) Permeation: For a centrally-acting agent, the ability to cross the blood-brain barrier is paramount. mdpi.commedtechbcn.comnih.gov The BBB is a highly selective barrier that protects the central nervous system. medtechbcn.comnih.gov Due to its lipophilic nature, sertraline readily crosses the BBB. nih.gov In vivo studies in mice have confirmed that sertraline reaches the brain, where it can engage its target, the serotonin transporter (SERT). nih.gov However, some studies note that while distribution to the brain occurs, it might be limited compared to other tissues. nih.gov The efficiency of BBB penetration is a critical factor, as it must be sufficient to achieve therapeutic concentrations at the site of action in the brain. mdpi.com

Excretion Pathways in Preclinical Animal Studies

The elimination of a drug and its metabolites from the body is a critical component of its pharmacokinetic profile. Preclinical studies in animal models, such as rats and dogs, are essential for elucidating the primary routes of excretion. For analogues of this compound, particularly sertraline, research has demonstrated that the primary route of elimination is through the bile, with subsequent excretion in the feces. nih.govpsu.edu

In studies involving bile duct-cannulated rats and dogs administered radiolabeled sertraline, a significant portion of the radioactive dose was recovered in the bile, indicating that biliary excretion is a major clearance pathway for the drug and its metabolites in these species. nih.govpsu.edu While a smaller fraction of the dose is excreted in the urine, the data strongly suggests that hepatic metabolism followed by biliary elimination is the predominant route. nih.govpsu.edu

The extensive metabolism of these compounds prior to excretion is a key characteristic. Unchanged drug is typically found in very low concentrations in both urine and bile, highlighting the efficiency of the metabolic processes in the liver. hres.cahres.ca The metabolites, which are more water-soluble than the parent compound, are more readily excreted.

Table 1: Primary Excretion Routes of Sertraline in Preclinical Models

| Animal Model | Primary Excretion Route | Supporting Evidence |

| Rat | Biliary/Fecal | High recovery of radiolabel in bile of bile duct-cannulated rats. nih.govpsu.edu |

| Dog | Biliary/Fecal | Significant percentage of administered dose excreted in bile. nih.govpsu.edu |

These findings in sertraline provide a strong indication that this compound would likely follow a similar excretion pattern, dominated by hepatic metabolism and biliary excretion of its metabolites. Further studies using radiolabeled this compound in preclinical models would be necessary to confirm these assumptions.

Assessment of Chiral Inversion in In Vivo Animal Models

This compound possesses chiral centers, making it a chiral molecule that exists as enantiomers. The potential for in vivo chiral inversion, the conversion of one enantiomer to its mirror image, is a critical consideration in drug development, as different enantiomers can have distinct pharmacological and toxicological profiles. nih.govwikipedia.org

Studies on the stereoisomers of sertraline in Wistar rats have been conducted to investigate their behavior in vivo. While these studies identified the presence of the administered cis isomers in plasma, they did not detect any of the trans isomers, suggesting that epimerization at the C-4 position of the tetraline ring does not readily occur. epo-berlin.com However, the study did not report on the potential for inversion at the C-1 amine-bearing stereocenter.

The phenomenon of chiral inversion is not uncommon for certain classes of drugs. nih.gov For instance, some 2-arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs) exhibit unidirectional chiral inversion of the inactive R-enantiomer to the active S-enantiomer. wikipedia.org Conversely, for other chiral drugs like alogliptin, little to no chiral conversion is observed in vivo. drugbank.comdrugbank.com

The assessment of chiral inversion typically involves the administration of a single enantiomer to animal models and subsequent analysis of plasma and tissue samples for the presence of the other enantiomer. wuxiapptec.com The absence of such conversion is a desirable property, as it leads to more predictable pharmacokinetics and pharmacodynamics. Given the structural similarities, it is plausible that this compound, like its analogues, would exhibit stereochemical stability in vivo. However, definitive studies would be required to confirm the absence of chiral inversion.

Table 2: Chiral Inversion Potential of Related Compounds

| Compound/Class | Chiral Inversion Observation | Species |

| Sertraline | No epimerization to trans isomers observed. epo-berlin.com | Wistar Rat |

| 2-Arylpropionic Acids | Unidirectional R- to S-inversion. wikipedia.org | Various |

| Alogliptin | Little to no chiral conversion. drugbank.comdrugbank.com | In vivo models |

In Silico Approaches for Preclinical DMPK Profile Prediction

In the early stages of drug discovery, in silico methods play a crucial role in predicting the DMPK properties of new chemical entities, thereby helping to prioritize candidates for further development. researchgate.net Various computational models can be employed to forecast the absorption, distribution, metabolism, and excretion (ADME) characteristics of molecules like this compound and its analogues based on their chemical structures. globalhealthsciencegroup.com

For tetraline derivatives, quantitative structure-activity relationship (QSAR) models can be developed to predict key DMPK parameters. dntb.gov.ua These models correlate structural features of the molecules with their observed metabolic stability, potential for inhibiting or being metabolized by cytochrome P450 (CYP) enzymes, and likelihood of being a substrate for transporters involved in excretion.

Software and web-based tools can predict a range of properties, including:

Metabolic Stability: Predicting the likelihood of a compound being rapidly metabolized by liver enzymes.

CYP Inhibition/Metabolism: Identifying potential interactions with key drug-metabolizing enzymes.

Excretion Pathways: Providing an early indication of whether a compound is likely to be cleared by the kidneys or the liver.

Toxicity: Assessing the potential for adverse effects based on structural alerts. rjptonline.org

These in silico predictions, while not a replacement for in vitro and in vivo studies, are invaluable for guiding the design of more efficient and targeted preclinical testing programs. By identifying potential liabilities early on, medicinal chemists can modify the structure of lead compounds to improve their DMPK profiles.

Table 3: Commonly Predicted ADME Properties Using In Silico Tools

| ADME Property | Prediction Goal | Relevance to this compound |

| Metabolic Stability | Estimate susceptibility to metabolism. | Inform potential for first-pass metabolism and clearance rate. |

| CYP450 Substrate/Inhibitor | Predict drug-drug interaction potential. | Guide the design of interaction studies. |

| Transporter Interactions | Identify potential for active transport in absorption and excretion. | Elucidate mechanisms of biliary and renal clearance. |

| Plasma Protein Binding | Estimate the fraction of drug bound to plasma proteins. | Influence distribution and clearance. |

Theoretical and Translational Implications in Drug Discovery Research

cis-Tametraline as a Tool Compound in Neuropharmacology Research

In neuropharmacology, tool compounds are essential for characterizing receptors and transporters and for probing the complex dynamics of neurotransmitter systems. This compound and its derivatives serve as critical tools for understanding the structural requirements for ligand binding and selectivity at monoamine transporters.

While the trans-isomer, tametraline (B1329939), is noted for its potent norepinephrine-dopamine reuptake inhibitor (NDRI) activity and serves as a reference compound in studies targeting these transporters, the cis-isomer provides a crucial counterpoint for assessing selectivity. In the development of sertraline (B1200038), which originated from a cis-analogue of tametraline, derivatives were tested for their ability to inhibit serotonin (B10506) reuptake. bionity.comwikipedia.org In this context, this compound analogues function as reference standards to determine the degree of selectivity for the serotonin transporter (SERT) over the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). wikipedia.org The differential activity between the cis and trans isomers underscores the importance of stereochemistry in transporter binding assays.

Table 1: Comparative Transporter Inhibition Profile

| Compound | Primary Transporter Affinity | Stereochemistry | Relevance in Assays |

|---|---|---|---|

| Tametraline | NET/DAT (Norepinephrine/Dopamine) | trans-(1R,4S) | Reference for NDRI activity |

| Sertraline | SERT (Serotonin) | cis-(1S,4S) | Reference for SSRI activity |

This table illustrates the differential selectivity based on stereochemistry, making the isomers useful reference standards for specific transporter assays.

Chemical probes are molecules used to interrogate biological systems. The stereoisomers of tametraline serve as excellent probes for exploring the structural and conformational dynamics of monoamine transporters. The fact that the trans-configuration optimizes NDRI activity while the cis-configuration in a modified scaffold leads to potent SSRI properties reveals key information about the topology of the transporter binding sites.

Researchers use these isomers to understand how subtle changes in a molecule's three-dimensional shape can dramatically alter its interaction with a target protein. This allows for the mapping of the pharmacophore—the essential set of structural features required for biological activity. The study of cis- and trans-tametraline analogues helps elucidate how the transporters distinguish between ligands, contributing to a broader understanding of neurotransmitter system regulation. researchgate.net

Utilization as a Reference Standard for Monoamine Transporter Assays

Contribution to Rational Drug Design Methodologies

The history of tametraline is a foundational case study in rational drug design, demonstrating how a lead compound can be systematically modified to enhance potency and selectivity for a desired biological target.

The bicyclic aminotetralin structure of tametraline proved to be a robust and versatile scaffold for developing new monoamine transporter ligands. This core structure became the template from which chemists at Pfizer systematically generated derivatives to explore the structure-activity relationship (SAR). bionity.com The goal shifted from developing an NDRI to finding a selective serotonin reuptake inhibitor, leading to the synthesis of numerous analogues. This work culminated in the discovery of sertraline, which retained the core aminotetralin scaffold but incorporated key modifications that redefined its pharmacological profile. wikipedia.org The success of this scaffold has inspired further research into novel ligands for monoamine transporters, aiming to treat a variety of central nervous system disorders. nih.govnih.gov

The evolution of tametraline into sertraline offers profound insights into the principles of designing selective versus non-selective drugs. Two key modifications were responsible for shifting the compound’s activity from a relatively non-selective NDRI to a highly selective SSRI:

Stereochemistry : The initial studies focused on the trans-isomer (tametraline) due to its superior NDRI activity. However, a systematic investigation of the generally less active cis-isomers of various analogues revealed one with unexpected and potent SERT inhibition, which became the precursor to sertraline. wikipedia.org

Aromatic Substitution : The introduction of two electron-withdrawing chlorine atoms at the 3 and 4 positions of the phenyl ring drastically increased affinity and selectivity for the serotonin transporter while reducing affinity for DAT and NET.

This transformation is a classic example of how medicinal chemistry can fine-tune the interaction of a molecule with homologous biological targets. researchgate.net It demonstrates that selectivity is not just a matter of the core scaffold but is highly dependent on both stereochemical orientation and specific substitutions that exploit subtle differences in the binding pockets of the transporters. wikipedia.org

Table 2: Structural Modifications and Selectivity Shift

| Feature | Tametraline (Lead Compound) | Sertraline (Derivative) | Pharmacological Impact |

|---|---|---|---|

| Scaffold | Aminotetralin | Aminotetralin | Core structure retained |

| Stereochemistry | trans-(1R,4S) | cis-(1S,4S) | Critical for shifting target preference from NET/DAT to SERT |

| Phenyl Ring | Unsubstituted | 3,4-dichloro substitution | Dramatically enhances selectivity for SERT |

| Primary Target | NET, DAT | SERT | Shift from NDRI to SSRI profile wikipedia.org |

This interactive table details the specific molecular changes that guided the rational design process from a non-selective inhibitor to a selective one.

The Tametraline Scaffold as a Template for Next-Generation Monoamine Transporter Ligands

Preclinical Models and Translational Research Frameworks for Central Nervous System Agents

The development pathway from tametraline to sertraline exemplifies a translational research framework for CNS agents, moving from bench-level chemistry to clinical application. catapult.org.uk The initial development of tametraline was halted because preclinical animal models revealed undesirable stimulant effects. This finding was critical, as it guided the research away from NDRI candidates and toward finding compounds with a different behavioral profile.

When chemists generated and tested derivatives of tametraline in vitro for serotonin reuptake inhibition, the most promising candidates were then advanced into in vivo preclinical models. bionity.com An animal behavioral scientist tested the stereoisomers of the lead cis-analogue to identify the one with the most potent and selective activity in a living system. bionity.comwikipedia.org This process of iterative screening—from in vitro assays measuring transporter binding to in vivo animal models assessing behavioral outcomes—is a cornerstone of modern CNS drug discovery. nih.govnih.gov It allows researchers to predict not only a drug's efficacy but also its potential side-effect profile before human trials, thereby bridging the gap between preclinical findings and clinical utility. catapult.org.uk

Strategic Utilization of In Vitro and In Vivo Animal Models in Efficacy and Mechanism Studies

The investigation of this compound and its related compounds provides a clear example of the strategic use of preclinical models to delineate efficacy and mechanisms of action in drug discovery. The journey from the initial characterization of tametraline isomers to the development of novel therapeutic agents hinged on a systematic application of both in vitro and in vivo research platforms.

In Vitro Models for Initial Screening and Mechanism Elucidation

Initial research into the aminotetraline series of compounds utilized in vitro models to establish their fundamental pharmacological properties. These models are essential for high-throughput screening and for determining a compound's direct interactions with biological targets, free from the complexities of a whole organism.

A key in vitro method employed was the use of synaptosomes, which are isolated nerve terminals. Researchers used preparations of rat brain synaptosomes to measure the ability of different tametraline isomers to inhibit the reuptake of key neurotransmitters like norepinephrine (NE), dopamine (DA), and serotonin (5-HT). nih.gov This approach allows for a direct assessment of a compound's potency and selectivity for monoamine transporters.

Studies demonstrated a significant divergence in the pharmacological profiles of the cis and trans isomers of tametraline. While the trans-isomer, known as tametraline, was a potent norepinephrine and dopamine reuptake inhibitor, the cis-isomers of tametraline derivatives showed a surprisingly different profile. nih.gov Specifically, derivatives of cis-1-amino-4-aryltetralins were found to be potent and highly selective inhibitors of serotonin uptake. nih.gov This critical finding, originating from in vitro screening, shifted the focus of research and highlighted the stereochemical sensitivity of the molecular targets.

Interactive Data Table: In Vitro Neurotransmitter Reuptake Inhibition Profile

| Compound Series | Primary Transporter Inhibition | Secondary Transporter Inhibition | Key Finding |

|---|---|---|---|

| trans-1-amino-4-aryltetralins | Norepinephrine (NE), Dopamine (DA) | Low | Potent but non-selective norepinephrine-dopamine reuptake inhibitors. nih.gov |

| cis-1-amino-4-aryltetralins | Serotonin (5-HT) | Negligible | Potent and selective serotonin reuptake inhibitors (SSRIs). nih.gov |

| Sertraline (a chlorinated cis-isomer derivative) | Serotonin (5-HT) | Very low for NE and DA | Enhanced selectivity and potency for serotonin transporter (SERT). acs.orgwikipedia.org |

In Vivo Animal Models for Behavioral and Physiological Assessment

Following the promising in vitro results, in vivo animal models were employed to understand how the observed molecular activities translate into physiological and behavioral effects in a living organism. cureraredisease.org These studies are critical for confirming the mechanism of action and for identifying potential therapeutic effects or unwanted side effects. cureraredisease.orgnih.gov

Conversely, in vivo testing of the cis-(+)-isomer of a chlorinated tametraline derivative proved it to be a particularly active and selective serotonin reuptake inhibitor, which led to its further development as the drug sertraline. acs.orgbionity.comwikipedia.org The activity in both the cis and trans series was found to be stereospecific, with the pharmacological effects being restricted to the cis-(1S,4S) and trans-(1R,4S) enantiomers, respectively. nih.gov This stereospecificity, confirmed in in vivo models, was a crucial finding that guided the final selection of the clinical candidate.

Methodological Approaches for Bridging Preclinical Findings to Therapeutic Hypotheses

The trajectory from tametraline to the development of selective antidepressants exemplifies a successful methodological approach for bridging preclinical discoveries to viable therapeutic hypotheses. This process involves iterative cycles of chemical synthesis, biological testing, and strategic refinement based on emerging data.

The initial therapeutic hypothesis was that inhibiting norepinephrine and dopamine reuptake could produce an antidepressant effect. This led to the synthesis of tametraline. acs.org However, preclinical in vivo findings revealed that this mechanism also produced undesirable stimulant side effects, challenging the viability of this initial hypothesis for a safe therapeutic agent.

The research then pivoted. Instead of abandoning the chemical scaffold, scientists used the preclinical data to refine their hypothesis. The key methodological steps included:

Systematic Structural Modification: Chemists, including Willard M. Welch, generated and tested various derivatives of the original tametraline molecule. acs.orgbionity.com This involved altering the stereochemistry (exploring the cis-isomers) and adding different chemical groups, such as chlorine atoms, to the tetralin structure. acs.orgwikipedia.org

Iterative In Vitro and In Vivo Screening: Each new derivative was subjected to the same battery of preclinical tests. In vitro assays first determined the potency and selectivity for neurotransmitter transporters. bionity.com This was followed by in vivo animal studies to assess the real-world behavioral and physiological outcomes. acs.org

Translational Refinement of the Hypothesis: The discovery that the cis-isomer scaffold could be modified to be highly selective for serotonin uptake led to a new therapeutic hypothesis: a selective serotonin reuptake inhibitor (SSRI) could retain antidepressant efficacy while avoiding the stimulant side effects associated with dopamine and norepinephrine reuptake inhibition. nih.govacs.org The addition of chlorine atoms to the structure of the cis-isomer significantly enhanced the selective blocking of 5-HT uptake, leading to the compound that would become sertraline. wikipedia.org

This translational bridge was built upon the unexpected preclinical finding that a change in stereoisomerism from trans to cis fundamentally altered the compound's selectivity. nih.gov The process demonstrates how preclinical models are not just for confirming a pre-existing hypothesis but are powerful tools for generating new ones, ultimately leading from a non-selective agent with limiting side effects to a highly selective therapeutic candidate.

Interactive Data Table: Progression of Preclinical Findings to Therapeutic Hypothesis

| Compound/Series | Preclinical Model Finding | Implication for Therapeutic Hypothesis |

|---|---|---|

| Tametraline (trans-isomer) | Potent NDRI; caused stimulant effects in animal models. acs.org | The initial hypothesis of a non-selective NDRI for depression was challenged due to a poor side-effect profile. |

| This compound derivatives | In vitro models showed high selectivity for serotonin transporters. nih.gov | Generated a new hypothesis that selectivity for serotonin could be achieved with this chemical backbone. |

| Chlorinated cis-(1S,4S)-isomer (Sertraline) | In vivo models confirmed potent and selective serotonin reuptake inhibition without the stimulant effects of the trans-isomer. acs.org | Validated the refined therapeutic hypothesis: a selective SRI based on the aminotetralin scaffold is a viable candidate for an antidepressant with an improved therapeutic profile. |

Future Research Directions and Unexplored Academic Avenues for Cis Tametraline Research

Development of Advanced Synthetic Strategies for Novel cis-Tametraline Analogues

The synthesis of novel analogues of this compound is a cornerstone for exploring its therapeutic potential beyond its initial application. Future research should focus on developing more efficient and stereoselective synthetic routes. Organocatalytic asymmetric synthesis, for instance, presents a powerful tool for the enantioselective synthesis of 1-amino-aryl tetralin compounds, including derivatives of tametraline (B1329939). google.com Such strategies could facilitate the creation of a diverse library of this compound analogues with high optical purity. google.com

Key areas for exploration include:

Scaffold Hopping and Functional Group Manipulation: Introducing diverse functional groups onto the tetralin ring or modifying the amine group can significantly alter the pharmacological profile. researchgate.net These modifications could lead to compounds with enhanced potency, selectivity, or novel mechanisms of action.

Combinatorial Chemistry Approaches: Utilizing combinatorial chemistry can accelerate the synthesis and screening of a large number of derivatives, increasing the probability of identifying lead compounds with desired therapeutic properties. researchgate.net

Development of Stereospecific Synthetic Methods: Given the importance of stereochemistry in the activity of tametraline derivatives, as exemplified by the difference between tametraline (1R,4S-stereoisomer) and sertraline (B1200038) (S,S-isomer), the development of highly stereospecific synthetic methods is crucial. wikipedia.org

Elucidation of Allosteric Modulation Mechanisms at Monoamine Transporters by Tametraline Derivatives

While the primary mechanism of many psychoactive compounds involves competitive binding at the orthosteric site (S1) of monoamine transporters (MATs), the role of allosteric modulation is an emerging area of significant interest. nih.gov Tametraline derivatives could potentially act as allosteric modulators, binding to a secondary site (S2) on the transporter to influence its function. nih.govfrontiersin.org

Future research in this area should aim to:

Identify Allosteric Binding Sites: Utilize techniques like photoaffinity labeling, mutagenesis, and cryogenic electron microscopy (cryo-EM) to identify and characterize potential allosteric binding sites for tametraline derivatives on dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. frontiersin.org

Characterize the Functional Effects: Investigate how the binding of tametraline analogues to allosteric sites modulates transporter kinetics, including substrate affinity and reuptake rates. nih.gov This could reveal novel mechanisms of action distinct from simple competitive inhibition. nih.gov

Explore Mixed Allosteric and Orthosteric Ligands: Design and synthesize compounds that interact with both the orthosteric and allosteric sites, potentially leading to unique pharmacological profiles with enhanced efficacy or reduced side effects.

Application of Advanced Preclinical Models in Studying this compound Pharmacology

To better predict the clinical efficacy and safety of novel this compound analogues, it is imperative to move beyond traditional in vitro and in vivo models. Advanced preclinical models offer more physiologically relevant platforms for pharmacological studies. emulatebio.com

Promising advanced models include:

Organ-on-a-Chip Technology: Microfluidic devices that replicate the key functions of human organs, such as the "Brain-Chip," can provide a more accurate understanding of how tametraline derivatives penetrate the blood-brain barrier and interact with neural cells. emulatebio.commdpi.comscitechdaily.com These models can incorporate multiple cell types and simulate the complex microenvironment of the brain. nih.govnih.gov

Humanized Animal Models: The use of genetically engineered mice that express human monoamine transporters can provide more translatable data on the efficacy and safety of new compounds. researchgate.net These models can help bridge the gap between animal studies and human clinical trials. researchgate.netnih.gov

Endophenotype-Based Models: Focusing on measurable biological markers (endophenotypes) associated with psychiatric disorders can enhance the predictive validity of animal models. nih.gov This approach allows for the investigation of how tametraline derivatives affect specific neurobiological circuits implicated in these conditions. frontiersin.org

Integration of Computational Chemistry and Artificial Intelligence in Tametraline-Derived Drug Discovery

Key applications include:

Predictive Modeling: AI algorithms, such as machine learning and deep learning, can be used to develop quantitative structure-activity relationship (QSAR) models that predict the biological activity and properties of novel tametraline analogues. oncodesign-services.compatsnap.com This can help prioritize the synthesis of the most promising compounds.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological properties from scratch, expanding the chemical space of potential tametraline-based drugs. oncodesign-services.com

Virtual Screening and Docking Studies: Computational methods can be used to screen large virtual libraries of compounds for their ability to bind to monoamine transporters, identifying potential hits for further experimental validation. lifechemicals.com AI can enhance the accuracy of these predictions by analyzing vast datasets of molecular interactions. immunocure.usnih.gov

Investigation of Epigenetic and Genetic Modulations Induced by this compound and its Derivatives in Preclinical Systems

Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression and have been implicated in the pathophysiology of various neuropsychiatric disorders. oaepublish.commdpi.com Investigating how this compound and its derivatives influence these epigenetic mechanisms could reveal novel therapeutic targets and biomarkers.

Future research should focus on:

Identifying Epigenetic Targets: Determining which genes and pathways are epigenetically modulated by tametraline derivatives in preclinical models of psychiatric disorders. mdpi.com This could involve genome-wide analyses of DNA methylation and histone modification patterns.

Understanding the Role of Non-Coding RNAs: Investigating the impact of these compounds on the expression of non-coding RNAs, such as microRNAs, which are known to regulate gene expression in the brain. mdpi.com

Exploring the Influence of Genetic Variants: Studying how common genetic variants in enhancer regions or other regulatory elements might influence an individual's response to tametraline-based therapies. nih.govelifesciences.org This could pave the way for a more personalized medicine approach.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing cis-Tametraline, and how can researchers ensure reproducibility?

- Methodological Guidance : Follow validated synthesis protocols documented in peer-reviewed journals, specifying reagents, catalysts, and reaction conditions (e.g., temperature, solvent ratios). Reproducibility requires detailed documentation of procedural steps, including purification methods (e.g., chromatography) and characterization techniques (e.g., NMR, HPLC). Use Materials and Methods sections to list equipment specifications and batch numbers to enable replication . For transparency, include raw spectral data in supplementary materials to verify structural integrity .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural conformation?

- Methodological Guidance : Combine orthogonal methods:

- Purity : High-performance liquid chromatography (HPLC) with UV detection, calibrated against certified reference standards.

- Structural conformation : X-ray crystallography for absolute configuration, supplemented by comparative NMR analysis (e.g., NOESY for stereochemical validation).

- Report detection limits, solvent systems, and instrument calibration protocols to ensure cross-study comparability .

Q. How should researchers design in vitro studies to assess this compound’s pharmacological activity?

- Methodological Guidance :

- Target selection : Prioritize receptors/transporters with prior mechanistic links to this compound (e.g., monoamine transporters). Use radioligand binding assays with controls for nonspecific binding.

- Dose-range testing : Employ log-dilution series to establish IC₅₀ values, with triplicate measurements to assess variability.

- Data validation : Compare results against positive/negative controls and published datasets. Predefine acceptance criteria for activity thresholds to minimize bias .

Advanced Research Questions

Q. How can researchers address discrepancies in reported binding affinities of this compound across different studies?

- Methodological Guidance : Conduct a systematic review to identify confounding variables:

- Variable analysis : Compare assay conditions (e.g., buffer pH, temperature), cell lines, and ligand concentrations.

- Sensitivity analysis : Use meta-regression to quantify the impact of methodological differences on affinity measurements.

- Replication : Independently replicate key studies under standardized conditions to isolate sources of variation .

Q. What methodological considerations are critical when integrating computational models with experimental data to predict this compound’s metabolic pathways?

- Methodological Guidance :

- Model validation : Use in vitro microsomal stability assays (e.g., human liver microsomes) to benchmark computational predictions (e.g., molecular docking, QSAR).

- Data integration : Apply Bayesian statistics to weigh experimental vs. computational uncertainties.

- Ethical compliance : Ensure computational workflows adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Guidance :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/LC₅₀ values.

- Outlier handling : Apply Grubbs’ test or robust regression to mitigate skew from experimental noise.

- Multiplicity correction : Use Bonferroni or Benjamini-Hochberg adjustments when comparing multiple dose groups to control Type I errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.